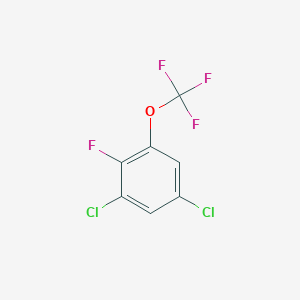

2-Bromo-5-chloro-3-fluorophenol

説明

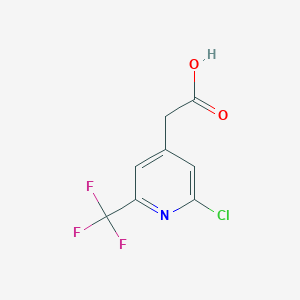

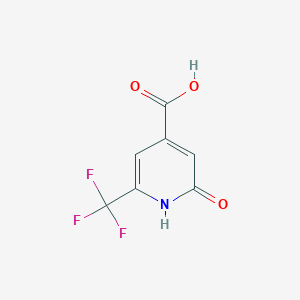

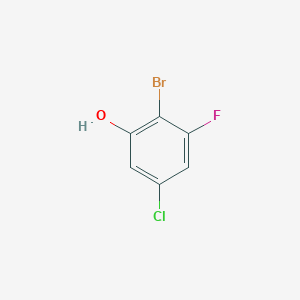

2-Bromo-5-chloro-3-fluorophenol is a chemical compound with the CAS Number: 1805479-11-1 . It has a molecular weight of 225.44 and is typically stored in a dry environment at 2-8°C . It is a solid substance .

Molecular Structure Analysis

The linear formula of 2-Bromo-5-chloro-3-fluorophenol is C6H3BrClFO . Unfortunately, the specific structural details or the 3D structure of this compound are not provided in the search results.Physical And Chemical Properties Analysis

2-Bromo-5-chloro-3-fluorophenol is a solid substance . It has a molecular weight of 225.44 and is typically stored in a dry environment at 2-8°C .科学的研究の応用

Spectroscopic and Quantum Chemical Analysis

One study focused on the spectroscopic and quantum chemical analysis of halophenols, including compounds structurally related to 2-Bromo-5-chloro-3-fluorophenol. This research utilized coherent anti-Stokes Raman spectroscopy and quantum chemical calculations to study the OH stretching wavenumbers of cis and trans conformers of halophenols. The study provided insights into the vibrational wavenumber shifts and their correlation with the strength of intramolecular hydrogen bonding in these compounds (Shin et al., 1998).

Catalysis in Organic Synthesis

Another area of application is in organic synthesis , where derivatives of 2-Bromo-5-chloro-3-fluorophenol serve as catalysts or intermediates. For instance, a study demonstrated the use of 2-bromophenol, a related compound, as a catalyst for the fluoroalkylation of alkenes and alkynes. This research highlighted the versatility of such compounds in facilitating reactions under visible light, offering broad substrate scope and high selectivity (Zhu et al., 2019).

Environmental Biodegradation

Research on the biodegradation of halophenols by microorganisms like Bacillus sp. has shown that these compounds can be transformed under specific conditions. This transformation involves the conversion of 2-Bromo-5-chloro-3-fluorophenol and related halophenols to their catechol derivatives, emphasizing the potential for environmental remediation and pollution control (Reinscheid et al., 2004).

Synthesis and Functionalization

The chemoselective functionalization of compounds similar to 2-Bromo-5-chloro-3-fluorophenol has been extensively studied, showcasing the chemical versatility and reactivity of such halogenated phenols. Studies illustrate the selective amination and other modifications of these compounds, revealing pathways for synthesizing novel organic molecules with potential applications in pharmaceuticals and materials science (Stroup et al., 2007).

Photoreaction Mechanisms

Investigations into the photoreaction mechanisms of halogenated phenols, including 2-Bromo-5-chloro-3-fluorophenol, provide insights into their behavior under UV irradiation. Such studies contribute to our understanding of the stability, reactivity, and potential environmental impacts of these compounds, as well as their applications in photodynamic therapy and organic synthesis (Nanbu et al., 2012).

Safety And Hazards

The safety information for 2-Bromo-5-chloro-3-fluorophenol indicates that it is classified under GHS07 . The hazard statements include H302-H315-H319, which refer to harmful if swallowed, causes skin irritation, and causes serious eye irritation respectively . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

2-bromo-5-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPSSYIBODSDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-3-fluorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。